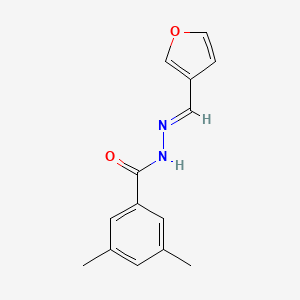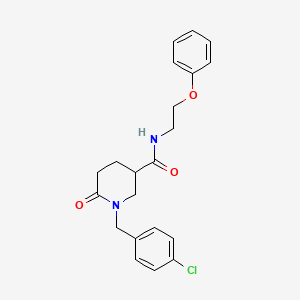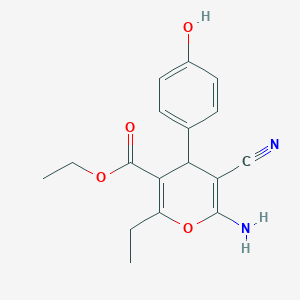![molecular formula C23H24ClN3O4 B4950404 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4950404.png)
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a combination of benzodioxole, piperazine, and pyrrolidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Piperazine Derivative Synthesis: The piperazine ring is then functionalized with the benzodioxole moiety through a nucleophilic substitution reaction.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the piperazine derivative using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the pyrrolidine ring can yield secondary amines .
Scientific Research Applications
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways are still under investigation, but it is known to interact with tubulin, a protein involved in cell division .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-15-2-4-17(11-18(15)24)27-22(28)12-19(23(27)29)26-8-6-25(7-9-26)13-16-3-5-20-21(10-16)31-14-30-20/h2-5,10-11,19H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAVINAIRTZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-pyridinyl)propanamide bis(trifluoroacetate)](/img/structure/B4950327.png)
![[2-chloro-6-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4950330.png)
![[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B4950331.png)


![N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide](/img/structure/B4950344.png)
![N-(4-{[5-(4-chlorophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4950363.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(diphenylacetyl)piperazine](/img/structure/B4950375.png)
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4950387.png)
![5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B4950398.png)
![3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4950406.png)
![3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4950419.png)

![ethyl 4-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-1-piperidinecarboxylate](/img/structure/B4950434.png)
